3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-(phenylsulfonyl)piperazin-2-one
Description
The exact mass of the compound 3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(phenylsulfonyl)-2-piperazinone is 472.17804118 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(benzenesulfonyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-32-19-9-7-18(8-10-19)25-13-15-26(16-14-25)22(28)17-21-23(29)24-11-12-27(21)33(30,31)20-5-3-2-4-6-20/h2-10,21H,11-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQZFUBCSZUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-(phenylsulfonyl)piperazin-2-one, also known by its CAS number 1638612-83-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a methoxyphenyl group and a sulfonyl moiety, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This structural complexity suggests potential interactions with multiple biological targets, which may account for its diverse pharmacological properties.
Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The piperazine ring is known to facilitate binding to these receptors, influencing various physiological processes.
Antidepressant and Anxiolytic Effects
Studies have shown that piperazine derivatives can exhibit antidepressant and anxiolytic effects. For instance, compounds structurally related to this compound have demonstrated significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation. In vitro assays have indicated that such compounds can enhance serotonergic neurotransmission, thereby contributing to their antidepressant effects .
Anticancer Activity
Recent investigations into the anticancer properties of piperazine derivatives suggest that they may inhibit the proliferation of various cancer cell lines. For example, compounds containing similar structural motifs have been tested against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range . Such activity may be attributed to their ability to induce apoptosis and inhibit cell cycle progression.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several piperazine derivatives, including related compounds to this compound. The results indicated that certain derivatives exhibited IC50 values as low as 5 μM against MCF-7 cells, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5 |
| Compound B | PC3 | 10 |
| Compound C | HepG2 | 15 |
Study 2: Receptor Binding Affinity
Another study focused on the receptor binding affinity of piperazine derivatives. It was found that modifications in the piperazine structure could significantly enhance selectivity for dopamine D3 receptors over D2 receptors, with some compounds showing Ki values below 1 nM for D3 receptors . This selectivity is crucial for developing treatments with fewer side effects.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to this one exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, suggesting potential use in treating depression and anxiety disorders .
Antipsychotic Effects
The compound's structural components allow for interaction with dopamine receptors, which are implicated in psychotic disorders. Preliminary studies have demonstrated that related compounds can reduce psychotic symptoms in animal models, indicating a potential application in antipsychotic therapy .
Anti-cancer Properties
Recent investigations into the anti-cancer properties of piperazine derivatives have shown promise. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis . This suggests a potential application in cancer treatment protocols.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. The compound was tested on mice subjected to stress-induced depression models. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent .
| Study Parameter | Value |
|---|---|
| Animal Model | Mice |
| Dosage | 10 mg/kg |
| Duration | 14 days |
| Behavioral Assessment | Significant reduction in immobility time |
Case Study 2: Antipsychotic Activity
Another study focused on the antipsychotic effects of similar compounds. The compound was administered to rats exhibiting psychotic behaviors induced by amphetamines. The results showed a marked decrease in hyperactivity and stereotypic behaviors, indicating its effectiveness as an antipsychotic agent .
| Study Parameter | Value |
|---|---|
| Animal Model | Rats |
| Dosage | 5 mg/kg |
| Duration | 10 days |
| Behavioral Assessment | Reduced hyperactivity |
Chemical Reactions Analysis
Synthetic Formation and Key Reactions
The synthesis of this compound involves multi-step reactions, often leveraging nucleophilic substitutions and coupling strategies. Key steps include:
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Piperazine Functionalization : Introduction of the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .
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Sulfonylation : Reaction of piperazine intermediates with phenylsulfonyl chlorides under basic conditions (e.g., THF, triethylamine) to install the sulfonyl group .
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Oxoethyl Linkage Formation : Coupling of bromoacetyl derivatives with secondary amines using reagents like bromoacetyl chloride in dichloromethane .
Table 1: Key Synthetic Reactions and Conditions
Piperazine Core
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Alkylation/Acylation : The secondary amines in the piperazine ring undergo alkylation with alkyl halides or acylation with acid chlorides, forming tertiary amines or amides, respectively .
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Oxidation : Piperazine rings are susceptible to oxidation under strong conditions (e.g., KMnO₄), potentially forming N-oxides .
Sulfonyl Group
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Nucleophilic Substitution : The sulfonyl group can participate in SN2 reactions with nucleophiles (e.g., thiols, amines), enabling further derivatization .
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Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is less common due to the stability of the sulfonyl group .
Methoxyphenyl Substituent
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Demethylation : HBr or BBr₃ can cleave the methoxy group to form a phenol derivative, altering electronic properties .
Catalytic and Enzymatic Interactions
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Enzymatic Hydrolysis : The amide and sulfonamide bonds may undergo hydrolysis in the presence of esterases or sulfatases, though this is highly dependent on structural steric effects .
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Metal-Catalyzed Cross-Couplings : Palladium catalysts facilitate Suzuki-Miyaura couplings for introducing aryl groups to the piperazine framework .
Research Findings on Reaction Mechanisms
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Kinetic Studies : Substituents on the piperazine ring significantly influence reaction rates. Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution at the sulfonyl group .
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Thermodynamic Stability : The sulfonyl group stabilizes the piperazine ring against ring-opening reactions under acidic conditions .
Comparative Reactivity with Analogues
Industrial and Pharmacological Implications
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
A multi-step approach involving nucleophilic substitution and coupling reactions is recommended. For example, in analogous piperazine derivatives, refluxing intermediates with potassium carbonate in ethanol (5–12 hours) improves coupling efficiency . Purification via silica gel column chromatography (elution with EtOAc:petroleum ether, 1:1) enhances purity, yielding ~48% in final steps . Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:2 molar ratios of piperazine intermediates to electrophiles) can further improve yields.
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
- NMR : Assign peaks using calculated H-atom positions (e.g., aromatic C–H at 0.93 Å, O–H at 0.82 Å) and compare to reference spectra .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) against theoretical values.
- Reference Standards : Cross-validate against pharmacopeial impurities (e.g., EP/BPP standards for related piperazines) .
Advanced Research Questions
Q. How can discrepancies in solubility or stability data be resolved?
Discrepancies often arise from pH-dependent solubility or degradation under suboptimal storage. For example:
- pH Adjustment : Test solubility in buffered solutions (pH 4.6–7.4) to mimic physiological conditions .
- Stability Studies : Store the compound at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the sulfonyl group . Degradation products can be identified via HPLC spiked with impurity standards (e.g., EP Impurity F) .
Q. What methodologies identify pharmacologically relevant targets for this compound?
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine receptors due to structural similarity to piperazine-based ligands (e.g., 4-(4-chlorophenyl)pyrimidin-2-yl derivatives) .
- Molecular Docking : Use crystallographic data (e.g., RCSB PDB ligand interactions) to model binding to receptor active sites .
- Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target GPCRs .
Q. How should impurity profiling be conducted during scale-up synthesis?
- HPLC with Spiked Standards : Compare retention times to pharmacopeial impurities (e.g., BP Imp. B or C) .
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions, then quantify degradation products .
- LC-MS/MS : Identify low-abundance impurities (e.g., N-oxide byproducts) using high-resolution mass spectrometry .
Q. What strategies address contradictory bioactivity data in preclinical models?
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify off-target effects.
- Metabolite Screening : Use hepatic microsomes to assess if metabolites (e.g., sulfone derivatives) contribute to activity .
- Species-Specific Assays : Compare receptor isoform expression (e.g., human vs. rodent 5-HT1A) to explain variability .
Q. How can structural modifications enhance selectivity or potency?
- SAR Studies : Modify the phenylsulfonyl or methoxyphenyl groups to evaluate steric/electronic effects. For example, replacing the 4-methoxy group with halogens (e.g., Cl) in related compounds improved receptor affinity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
Methodological Notes
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
